molecular formula C9H12ClNO B1285015 1-Amino-2-(4-chlorophenyl)propan-2-ol CAS No. 802565-41-9

1-Amino-2-(4-chlorophenyl)propan-2-ol

Cat. No.: B1285015
CAS No.: 802565-41-9
M. Wt: 185.65 g/mol
InChI Key: HQYNVCFWWOMLMF-UHFFFAOYSA-N
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Description

1-Amino-2-(4-chlorophenyl)propan-2-ol is an organic compound that belongs to the class of amino alcohols. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a propane backbone, with a 4-chlorophenyl substituent on the second carbon atom. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Amino-2-(4-chlorophenyl)propan-2-ol . These factors could include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells or tissues.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Amino-2-(4-chlorophenyl)propan-2-ol can be synthesized through several synthetic routes. One common method involves the reduction of 1-nitro-2-(4-chlorophenyl)propan-2-ol. This reduction can be achieved using catalytic hydrogenation or chemical reducing agents such as lithium aluminum hydride (LiAlH4).

Example Reaction:

    Starting Material: 1-Nitro-2-(4-chlorophenyl)propan-2-ol

    Reducing Agent: Lithium aluminum hydride (LiAlH4)

    Solvent: Anhydrous ether

    Reaction Conditions: Reflux the mixture under an inert atmosphere (e.g., nitrogen) until the reaction is complete.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-Amino-2-(4-chlorophenyl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group (if present in a precursor) can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

    Acylation: The amino group can be acylated to form amides.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

    Acylation: Reagents such as acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Formation of 1-amino-2-(4-chlorophenyl)propan-2-one.

    Reduction: Formation of this compound from the nitro precursor.

    Substitution: Formation of substituted amino alcohols.

    Acylation: Formation of amides.

Scientific Research Applications

1-Amino-2-(4-chlorophenyl)propan-2-ol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in the development of pharmaceutical agents, particularly those targeting the central nervous system.

    Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of more complex molecules.

Comparison with Similar Compounds

1-Amino-2-(4-chlorophenyl)propan-2-ol can be compared with other similar compounds, such as:

    1-Amino-2-phenylpropan-2-ol: Lacks the chlorine substituent, which may affect its biological activity and chemical reactivity.

    1-Amino-2-(4-methylphenyl)propan-2-ol: Contains a methyl group instead of a chlorine atom, which can influence its lipophilicity and pharmacokinetic properties.

    1-Amino-2-(4-fluorophenyl)propan-2-ol: The fluorine substituent can alter its electronic properties and interactions with biological targets.

The uniqueness of this compound lies in the presence of the 4-chlorophenyl group, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-amino-2-(4-chlorophenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-9(12,6-11)7-2-4-8(10)5-3-7/h2-5,12H,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQYNVCFWWOMLMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C1=CC=C(C=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90588721
Record name 1-Amino-2-(4-chlorophenyl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

802565-41-9
Record name 1-Amino-2-(4-chlorophenyl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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